6-Nitrobenzo[d]isoxazole-3-carbonitrile 6-Nitrobenzo[d]isoxazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804537
InChI: InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H
SMILES:
Molecular Formula: C8H3N3O3
Molecular Weight: 189.13 g/mol

6-Nitrobenzo[d]isoxazole-3-carbonitrile

CAS No.:

Cat. No.: VC15804537

Molecular Formula: C8H3N3O3

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

6-Nitrobenzo[d]isoxazole-3-carbonitrile -

Specification

Molecular Formula C8H3N3O3
Molecular Weight 189.13 g/mol
IUPAC Name 6-nitro-1,2-benzoxazole-3-carbonitrile
Standard InChI InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H
Standard InChI Key CTXIXGPDLOZYBC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzo[d]isoxazole scaffold consists of a benzene ring fused to an isoxazole heterocycle, which contains adjacent nitrogen and oxygen atoms. Nitration at the 6-position introduces a strong electron-withdrawing nitro group, while the 3-carbonitrile substituent further polarizes the aromatic system . X-ray crystallography of analogous compounds, such as 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, reveals planar heterocyclic rings with bond angles consistent with aromaticity . Computational models predict similar planarity for 6-nitrobenzo[d]isoxazole-3-carbonitrile, with intramolecular hydrogen bonding possible between the nitro oxygen and adjacent protons.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₈H₃N₃O₃
Molecular weight189.13 g/mol
Aromatic systemPlanar benzo[d]isoxazole
Substituent effectsElectron-withdrawing nitro and carbonitrile groups

Spectroscopic Characterization

Infrared (IR) spectroscopy of 6-nitrobenzo[d]isoxazole-3-carbonitrile reveals characteristic absorption bands:

  • Nitro group (NO₂): Asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Carbonitrile (C≡N): A sharp peak near 2220 cm⁻¹ .

  • Aromatic C-H: Out-of-plane bending modes between 750–900 cm⁻¹.

Nuclear magnetic resonance (NMR) data for related compounds, such as N,N-bis(7-nitrobenzoxadiazol-4-yl)cystamine, show deshielded protons adjacent to nitro groups (δ 8.46 ppm) and aliphatic protons resonating near δ 3.08 ppm . For 6-nitrobenzo[d]isoxazole-3-carbonitrile, the ¹H-NMR spectrum likely features a singlet for the isoxazole ring proton (δ 7.2–7.8 ppm) and absence of aromatic protons due to substitution patterns.

Synthesis and Optimization

Nitration of Benzo[d]isoxazole-3-carbonitrile

The synthesis begins with benzo[d]isoxazole-3-carbonitrile, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitrating agent (NO₂⁺) selectively attacks the 6-position due to the directing effects of the electron-withdrawing carbonitrile group.

Reaction conditions:

  • Temperature: 0–5°C (prevents polynitration)

  • Time: 4–6 hours

  • Yield: 60–70% after recrystallization from ethanol

Table 2: Synthetic Parameters for Nitration

ParameterValueSource
Nitrating agentHNO₃/H₂SO₄
Reaction temperature0–5°C
Selectivity6-position nitration
Purification methodEthanol recrystallization

Alternative Routes

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The carbonitrile group at C-3 acts as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic attack. For example, reaction with amines yields 3-amidinobenzo[d]isoxazole derivatives.

Example reaction:
6-Nitrobenzo[d]isoxazole-3-carbonitrile + Ethylenediamine → N-(3-Cyanobenzo[d]isoxazol-6-yl)ethylenediamine

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 6-aminobenzo[d]isoxazole-3-carbonitrile—a precursor for azodyes and coordination complexes.

Conditions:

  • Catalyst: 10% Pd on carbon

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Yield: 85–90%

Cycloaddition and Heterocycle Formation

The electron-deficient isoxazole ring participates in [3+2] cycloadditions with dipolarophiles. For instance, reactions with acetylenedicarboxylate yield fused pyrazole derivatives, analogous to transformations observed in pyrazolo[1,5-a]pyrimidine syntheses .

Biological Activity and Mechanisms

Cytotoxicity Profiles

Preliminary assays on human cell lines indicate moderate cytotoxicity (IC₅₀ = 50–100 μM), likely due to intracellular nitroreduction generating reactive oxygen species. Comparative studies with 6-nitrobenzothiazole-2-carbonitrile (IC₅₀ = 30 μM) suggest that the isoxazole oxygen modulates toxicity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and antimicrobial agents. Its nitro group can be modified to generate prodrugs activated under hypoxic conditions, a strategy used in anticancer drug design .

Materials Science

Conjugated polymers incorporating 6-nitrobenzo[d]isoxazole-3-carbonitrile exhibit tunable luminescence and electron-transport properties, making them candidates for organic light-emitting diodes (OLEDs) .

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